molecular formula C12H17NO2 B13050223 Methyl3-amino-3-(2,5-dimethylphenyl)propanoatehcl

Methyl3-amino-3-(2,5-dimethylphenyl)propanoatehcl

Cat. No.: B13050223
M. Wt: 207.27 g/mol
InChI Key: PRYDUQOWDCPBKV-UHFFFAOYSA-N
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Description

Methyl3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H17NO2·HCl. It is a derivative of phenylalanine and is often used in various chemical and pharmaceutical research applications. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(2,5-dimethylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of Methyl3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target. Detailed studies on its binding affinity and interaction kinetics are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 3-amino-3-(2,5-dimethylphenyl)propanoate

InChI

InChI=1S/C12H17NO2/c1-8-4-5-9(2)10(6-8)11(13)7-12(14)15-3/h4-6,11H,7,13H2,1-3H3

InChI Key

PRYDUQOWDCPBKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CC(=O)OC)N

Origin of Product

United States

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